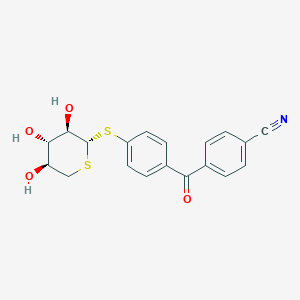
Naroparcil
Descripción general
Descripción
Naroparcil, también conocido como 4-{4-[(3,4,5-trihidroxi-tián-2-il)sulfanil]benzoil}benzonitrilo, es un fármaco de molécula pequeña con la fórmula molecular C19H17NO4S2 y un peso molecular de 387,473 g/mol . Es un agente antitrombótico activo por vía oral que ha mostrado resultados prometedores en estudios preclínicos por su capacidad para modificar el perfil de glucosaminoglicanos (GAG) en plasma, inactivando así la trombina a través del cofactor II de heparina (HCII) .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Naroparcil implica varios pasos, comenzando con la preparación de la estructura central, seguida de la funcionalización para introducir los sustituyentes necesarios. Los pasos clave incluyen:
Formación de la Estructura Central: La estructura central se sintetiza a través de una serie de reacciones, que incluyen reacciones de condensación y ciclización.
Funcionalización: La estructura central se funcionaliza luego introduciendo los grupos tioglucósido y cianobenzoílo a través de reacciones de sustitución nucleofílica y otras reacciones.
Métodos de Producción Industrial
La producción industrial de this compound implica la ampliación de los métodos de síntesis de laboratorio para producir el compuesto en cantidades mayores. Esto normalmente implica optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y otras técnicas avanzadas puede mejorar aún más la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
Naroparcil experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se utilizan reactivos como el hidruro de sodio y el carbonato de potasio en condiciones básicas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, aminas primarias y diversos derivados sustituidos de this compound .
Aplicaciones Científicas De Investigación
Naroparcil tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los efectos de los tioglucósidos en la reactividad y estabilidad químicas.
Biología: Se investiga su papel en la modificación del perfil de GAG en plasma y sus posibles efectos en los procesos celulares.
Mecanismo De Acción
Naroparcil ejerce sus efectos antitrombóticos modificando el perfil de GAG en plasma, lo que inactiva la trombina a través del HCII. El compuesto actúa como aceptor para la transferencia de un residuo de galactosa de UDP-galactosa por la galactosiltransferasa I, lo que lleva a un aumento de los GAG circulantes. Estos GAGs mejoran la formación del complejo trombina/HCII, inhibiendo así la actividad de la trombina y previniendo la formación de trombos .
Comparación Con Compuestos Similares
Naroparcil es similar a otros beta-D-xilósidos, como el odiparcil, que también exhiben actividad antitrombótica modificando el perfil de GAG en plasma. this compound es único en su estructura molecular específica y su capacidad para inducir un aumento relacionado con la dosis en los GAG circulantes con un alto grado de especificidad . Otros compuestos similares incluyen LF 1351, que es un análogo de this compound y ha mostrado acción antitrombótica .
Referencias
Propiedades
IUPAC Name |
4-[4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c20-9-11-1-3-12(4-2-11)16(22)13-5-7-14(8-6-13)26-19-18(24)17(23)15(21)10-25-19/h1-8,15,17-19,21,23-24H,10H2/t15-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAFEPKOGMHYNH-LULLPPNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120819-70-7 | |
| Record name | Naroparcil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120819707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAROPARCIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238M5105OY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


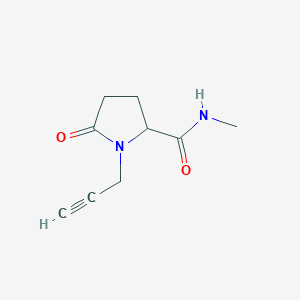
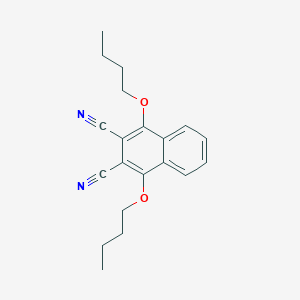
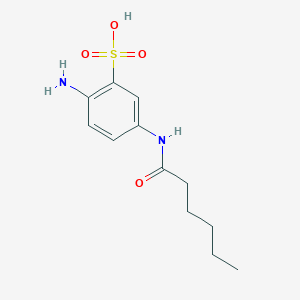
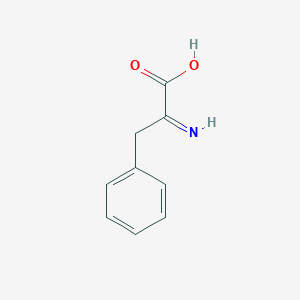
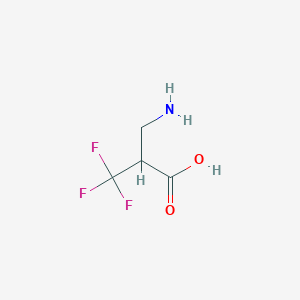

![1-(1-Azabicyclo[3.2.1]octan-5-yl)ethanone](/img/structure/B40023.png)

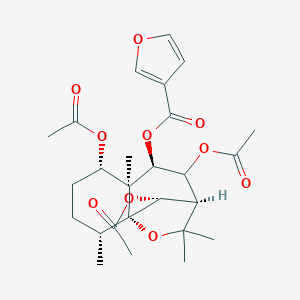
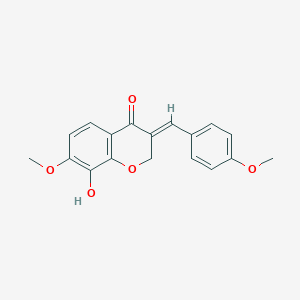
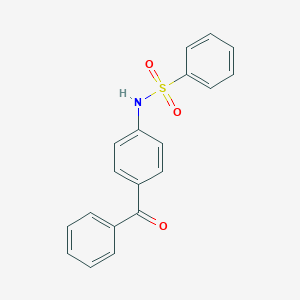
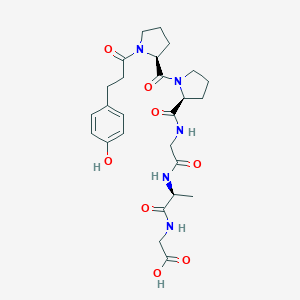

![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)
